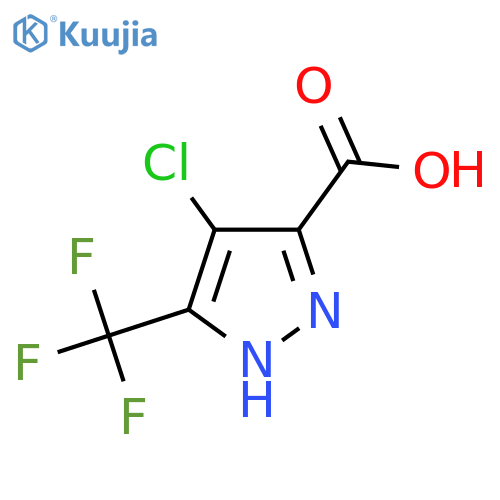Cas no 934758-95-9 (4-Chloro-3-(trifluoromethyl)-1h-pyrazole-5-carboxylic acid)

934758-95-9 structure
商品名:4-Chloro-3-(trifluoromethyl)-1h-pyrazole-5-carboxylic acid
4-Chloro-3-(trifluoromethyl)-1h-pyrazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-CHLORO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID
- 4-CHLORO-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXYLICACID
- 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
- SCHEMBL17224131
- DTXSID801192474
- 934758-95-9
- 4-Chloro-5-trifluoromethylpyrazole-3-carboxylic Acid
- EN300-731994
- 1H-Pyrazole-3-carboxylic acid, 4-chloro-5-(trifluoromethyl)-
- 4-Chloro-3-(trifluoromethyl)-1h-pyrazole-5-carboxylic acid
-
- インチ: 1S/C5H2ClF3N2O2/c6-1-2(4(12)13)10-11-3(1)5(7,8)9/h(H,10,11)(H,12,13)
- InChIKey: SEBYOZQTMJZLAE-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C(=O)O)=NNC=1C(F)(F)F
計算された属性
- せいみつぶんしりょう: 213.9756895g/mol
- どういたいしつりょう: 213.9756895g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 66Ų
じっけんとくせい
- 密度みつど: 1.803±0.06 g/cm3(Predicted)
- ふってん: 360.2±42.0 °C(Predicted)
- 酸性度係数(pKa): 2.21±0.25(Predicted)
4-Chloro-3-(trifluoromethyl)-1h-pyrazole-5-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-731994-1.0g |
4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid |
934758-95-9 | 1g |
$0.0 | 2023-06-06 |
4-Chloro-3-(trifluoromethyl)-1h-pyrazole-5-carboxylic acid 関連文献
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
934758-95-9 (4-Chloro-3-(trifluoromethyl)-1h-pyrazole-5-carboxylic acid) 関連製品
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
